molecular formula C9H12N2O B2830211 4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde CAS No. 1780772-97-5

4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No. B2830211
CAS RN: 1780772-97-5
M. Wt: 164.208
InChI Key: RHMGOUKMPGWYAT-UHFFFAOYSA-N
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Description

“4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde” is a chemical compound with the CAS Number: 1780772-97-5 . It has a molecular weight of 164.21 . The IUPAC name for this compound is 4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde .


Molecular Structure Analysis

The InChI code for “4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde” is 1S/C9H12N2O/c1-11-9(6-12)8(5-10-11)7-3-2-4-7/h5-7H,2-4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde” is a liquid at room temperature .

Scientific Research Applications

Synthesis and Characterization

Synthetic Approaches

The synthesis of pyrazole derivatives, including compounds structurally related to 4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde, often involves multi-component reactions, showcasing their versatility as synthetic intermediates. For instance, the synthesis of carbostyril derivatives from 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde, Meldrum's acid, and arylamino cyclohexenone under base-catalyzed conditions highlights the reactivity of pyrazole carbaldehydes in producing compounds with potential antimicrobial activities (Thumar & Patel, 2011).

Structural Characterization

X-ray diffraction methods have been used to determine the crystal structures of synthesized pyrazole derivatives, revealing insights into their molecular conformations and intermolecular interactions. For example, the crystal structure analysis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde provides valuable information on the planarity of the aldehydic fragment and its coplanarity with the adjacent pyrazole ring, which could be relevant for understanding the structural requirements for biological activity (Xu & Shi, 2011).

Biological Applications

Antimicrobial Activity

Pyrazole derivatives have been extensively researched for their antimicrobial properties. Several studies demonstrate the synthesis of pyrazole-based compounds and their subsequent evaluation against a range of bacterial and fungal pathogens. Compounds derived from pyrazole carbaldehydes have shown potency comparable or superior to commercial drugs in some cases, indicating their potential as novel antimicrobial agents (Kalaria et al., 2014).

Antituberculosis and Antioxidant Activities

The antimicrobial research extends to specific diseases such as tuberculosis, with pyrazole derivatives being evaluated for their antituberculosis activity. Additionally, antioxidant properties are also a focus, with some compounds exhibiting significant antioxidant potencies, which could be beneficial in combating oxidative stress-related diseases (Sangani et al., 2016).

Heterocyclic Synthesis and Medicinal Chemistry

The versatility of pyrazole carbaldehydes in heterocyclic chemistry is further demonstrated by their use as synthons in the synthesis of complex heterocyclic systems. These systems are explored for their potential applications in medicinal chemistry, including the discovery of compounds with novel pharmacological activities (Gouda et al., 2016).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-cyclobutyl-2-methylpyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11-9(6-12)8(5-10-11)7-3-2-4-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMGOUKMPGWYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2CCC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclobutyl-1-methyl-1H-pyrazole-5-carbaldehyde

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